4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine
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Overview
Description
4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine is a complex organic compound that features a morpholine ring attached to a benzyl group, which is further connected to a pyridinyl-substituted oxadiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of a hydrazide with a nitrile oxide. The benzyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . The final step involves the attachment of the morpholine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism . This makes it a promising candidate for the development of targeted therapies in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenylmethanone: Another compound with potential anticancer activity.
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine is unique due to its specific structural features, which confer distinct biological activities
Properties
IUPAC Name |
4-[[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-16(12-19-7-1)18-20-17(21-24-18)15-5-3-14(4-6-15)13-22-8-10-23-11-9-22/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCQDDCTCRUHAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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